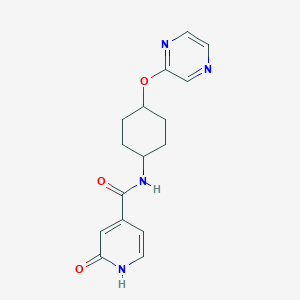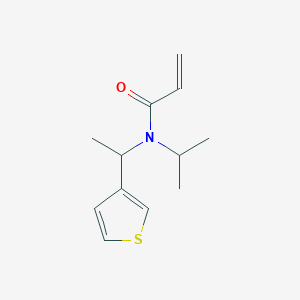
2-(4-(isopropylthio)phenyl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-(isopropylthio)phenyl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C22H28N2O2S and its molecular weight is 384.54. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(isopropylthio)phenyl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(isopropylthio)phenyl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Oncology: ATM Kinase Inhibition
This compound has been identified as a potent inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase . ATM kinase is crucial in the DNA damage response pathway, and its inhibition can potentiate the efficacy of DNA-damaging agents like irinotecan and olaparib in cancer treatment . This application is particularly relevant for developing targeted therapies for cancers with specific genetic profiles.
Pharmacokinetics: Enhancing Drug Absorption
The compound’s structure has been optimized to increase its volume of distribution, which is a key factor in enhancing drug absorption and bioavailability . This optimization aims to achieve a low predicted clinical dose, which can reduce the risk of side effects and improve patient compliance.
Drug Development: Reducing Clinical Attrition
The compound’s selective inhibition of ATM kinase can help in reducing attrition rates during clinical development of new drugs . By targeting a specific pathway with a high degree of selectivity, the compound minimizes off-target effects, which is a common reason for the failure of drugs in clinical trials.
properties
IUPAC Name |
N-[oxan-4-yl(pyridin-3-yl)methyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2S/c1-16(2)27-20-7-5-17(6-8-20)14-21(25)24-22(18-9-12-26-13-10-18)19-4-3-11-23-15-19/h3-8,11,15-16,18,22H,9-10,12-14H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAMVVFAYDAFLGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NC(C2CCOCC2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(isopropylthio)phenyl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(3-ethylphenyl)acetamide](/img/structure/B2851981.png)
![5-[1-(4-chlorophenoxy)-2-phenylvinyl]-1-[(3-chlorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2851982.png)
![4-{[(4-Methylbenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine](/img/structure/B2851983.png)
![2-[2-(3-Ethoxyphenoxy)ethoxy]benzaldehyde](/img/structure/B2851986.png)
![5-{[(4-fluorophenyl)methyl]sulfanyl}-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2851987.png)

![3-(1-(3'-Methoxy-[1,1'-biphenyl]-4-carbonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione](/img/structure/B2851991.png)


![2-chloro-N-methyl-N-[phenyl(pyridin-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B2851997.png)

![2-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2851999.png)

![(Z)-methyl 2-(2-((4-(N-benzyl-N-ethylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2852002.png)